Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]-
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Overview
Description
Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]- is a complex organic compound characterized by its unique structure, which includes phenol and cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]- typically involves multiple steps, starting with the preparation of the cyclohexyl intermediates. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the correct formation of the desired product. Common reagents used in the synthesis include cyclohexanol, phenol, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process often includes purification steps such as distillation, crystallization, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce cyclohexyl alcohols.
Scientific Research Applications
Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]- exerts its effects involves interactions with various molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.
Antioxidant Activity: The compound can scavenge free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-: Known for its antioxidant properties and used in various industrial applications.
Phenol, 2,6-dimethyl-: Commonly used in the production of resins and as an intermediate in organic synthesis.
Uniqueness
Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]- stands out due to its unique structure, which imparts specific chemical properties and potential applications that are distinct from other similar compounds. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
746621-33-0 |
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Molecular Formula |
C34H42O3 |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]phenol |
InChI |
InChI=1S/C34H42O3/c1-22-16-23(2)19-26(18-22)28-10-5-7-12-30(28)36-32-14-9-15-33(34(32)35)37-31-13-8-6-11-29(31)27-20-24(3)17-25(4)21-27/h9,14-21,28-31,35H,5-8,10-13H2,1-4H3/t28-,29-,30+,31+/m0/s1 |
InChI Key |
SIDAANSIUMWUGM-SYQUUIDJSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H]2CCCC[C@H]2OC3=C(C(=CC=C3)O[C@@H]4CCCC[C@H]4C5=CC(=CC(=C5)C)C)O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCCC2OC3=C(C(=CC=C3)OC4CCCCC4C5=CC(=CC(=C5)C)C)O)C |
Origin of Product |
United States |
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